molecular formula C18H21N3O B2437287 (Z)-2-Cyano-N-(1-cyclopropylpiperidin-4-yl)-3-phenylprop-2-enamide CAS No. 1147764-72-4

(Z)-2-Cyano-N-(1-cyclopropylpiperidin-4-yl)-3-phenylprop-2-enamide

Cat. No.: B2437287
CAS No.: 1147764-72-4
M. Wt: 295.386
InChI Key: QAIMMUVGHFFHIM-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and molecular weight. It may also include its appearance and any distinctive characteristics .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Organic Synthesis

The compound and its related structures are utilized in organic synthesis for creating various bioactive pharmacophores. For example, the stereochemistry and selective hydrogenation processes are critical in the synthesis of compounds with potential pharmaceutical applications (Trost, Cregg, & Quach, 2017). Additionally, the synthesis of aromatic polyamides with terminal cyano groups, as seen in the development of soluble and curable polymers, shows the importance of such compounds in creating heat-resistant polymeric materials (Yu et al., 2009).

Medicinal Chemistry

In medicinal chemistry, the structural motifs similar to "(Z)-2-Cyano-N-(1-cyclopropylpiperidin-4-yl)-3-phenylprop-2-enamide" are key components in the development of potential antidepressants, highlighting their importance in neuropsychiatric drug development (Bonnaud et al., 1987). Furthermore, the synthesis and evaluation of N-(cyano(naphthalen-1-yl)methyl)benzamides for colorimetric sensing of fluoride anions demonstrate the compound's potential in chemical sensing applications, which could be extended to biomedical diagnostics (Younes et al., 2020).

Material Science

The development of heat-resistant resins from poly(phthalazinone ether amide)s with terminal cyano groups shows the application of such compounds in the creation of high-performance polymeric materials, which are crucial for various industrial applications (Yu et al., 2009). This underscores the versatility of these compounds in enhancing the properties of materials used in high-stress environments.

Mechanism of Action

This is particularly relevant for bioactive compounds. It involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the potential risks associated with the compound, including toxicity, flammability, and environmental impact .

Properties

IUPAC Name

(Z)-2-cyano-N-(1-cyclopropylpiperidin-4-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c19-13-15(12-14-4-2-1-3-5-14)18(22)20-16-8-10-21(11-9-16)17-6-7-17/h1-5,12,16-17H,6-11H2,(H,20,22)/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIMMUVGHFFHIM-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(CC2)NC(=O)C(=CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1N2CCC(CC2)NC(=O)/C(=C\C3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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